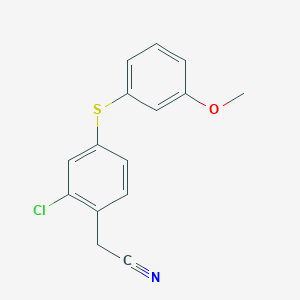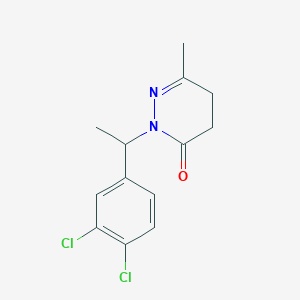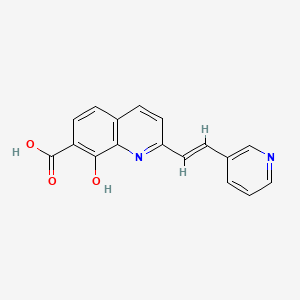
5-Iodo-2,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 5-Iodo-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild conditions with good yields . Another method involves the use of transition-metal-catalyzed reactions, such as nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones . Industrial production methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Iodo-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include transition-metal catalysts, oxidizing agents, and reducing agents. .
Aplicaciones Científicas De Investigación
5-Iodo-2,8-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes involved in DNA synthesis, further inhibiting cellular processes .
Comparación Con Compuestos Similares
5-Iodo-2,8-dimethylquinoline can be compared with other quinoline derivatives, such as 5-Fluoro-2,8-dimethylquinoline and 5-Chloro-2,8-dimethylquinoline. These compounds share similar structures but differ in their halogen substituents. The presence of iodine in this compound imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H10IN |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
5-iodo-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 |
Clave InChI |
RMFUGMHJVKLBJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)I)C=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate](/img/structure/B11840243.png)

![Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840250.png)



![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)


![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)

